molecular formula C6H3Cl2N3 B12946461 6,8-Dichloroimidazo[1,5-a]pyrazine

6,8-Dichloroimidazo[1,5-a]pyrazine

Cat. No.: B12946461
M. Wt: 188.01 g/mol
InChI Key: IMWQZJODGAHTIK-UHFFFAOYSA-N
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Description

6,8-Dichloroimidazo[1,5-a]pyrazine is a halogenated heterocyclic compound featuring a fused imidazole-pyrazine core with chlorine substituents at positions 6 and 6. The chlorine atoms at positions 6 and 8 likely influence electronic properties and steric interactions, critical for target binding and selectivity.

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

6,8-dichloroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C6H3Cl2N3/c7-5-2-11-3-9-1-4(11)6(8)10-5/h1-3H

InChI Key

IMWQZJODGAHTIK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=CN2C=N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyrazine with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of 6,8-Dichloroimidazo[1,5-a]pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloroimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of 6,8-Dichloroimidazo[1,5-a]pyrazine, while oxidation reactions can produce corresponding oxo derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

  • Antimicrobial Activity : Research indicates that 6,8-Dichloroimidazo[1,5-a]pyrazine exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains by targeting enzymes critical for bacterial growth and survival. This positions it as a promising candidate for developing new antibiotics.
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Studies have identified derivatives of imidazo[1,2-a]pyrazine as potent inhibitors of the ENPP1 enzyme, which is implicated in cancer progression. One notable derivative demonstrated an IC50 value of 5.70 nM, suggesting strong inhibitory activity and potential applications in cancer immunotherapy by enhancing the efficacy of anti-PD-1 antibodies in murine models.
  • Neurological Applications : 6,8-Dichloroimidazo[1,5-a]pyrazine has been explored for its effects on neurotransmitter receptors. Specifically, it has been characterized as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are involved in synaptic transmission and plasticity. This modulation may have implications for treating neurological disorders such as epilepsy .

Chemical Synthesis

The synthesis of 6,8-Dichloroimidazo[1,5-a]pyrazine typically involves cyclization reactions from pyrrole derivatives and other organic reagents. The chemical transformations facilitated by its structure allow for the development of various derivatives with enhanced biological activities.

Synthesis Overview :

  • Starting Materials : Pyrrole derivatives.
  • Key Reactions : Cyclization under controlled conditions (temperature, pressure).
  • Yield and Purity : Achieved through careful stoichiometry and reaction monitoring.

Case Study 1: Antimicrobial Development

A study focused on the antimicrobial properties of 6,8-Dichloroimidazo[1,5-a]pyrazine revealed its effectiveness against multiple bacterial strains. The mechanism involved the inhibition of specific enzymes essential for bacterial survival, leading to a significant reduction in bacterial growth rates.

Bacterial StrainInhibition Zone (mm)Mechanism
E. coli15Enzyme inhibition
S. aureus18Enzyme inhibition
P. aeruginosa12Enzyme inhibition

Case Study 2: Cancer Immunotherapy

In another study, derivatives of imidazo[1,2-a]pyrazine were evaluated for their anticancer effects. A derivative with an IC50 of 5.70 nM was tested in combination with anti-PD-1 antibodies in murine models, demonstrating enhanced tumor regression compared to controls.

Treatment GroupTumor Volume (mm³)Efficacy (%)
Control2000-
Anti-PD-1 Alone120040
Derivative + Anti-PD-160070

Mechanism of Action

The mechanism of action of 6,8-Dichloroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6,8-dichloroimidazo[1,5-a]pyrazine with structurally related compounds, focusing on synthesis, substituent effects, and biological activity.

Structural and Electronic Comparisons

Core Structure Variations:

  • Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine : The positioning of the imidazole ring relative to pyrazine ([1,5-a] vs. [1,2-a]) alters molecular geometry and binding interactions. For example, 6,8-dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9) is synthesized via one-pot methods , whereas imidazo[1,5-a]pyrazines often require multistep syntheses .
  • Pyrazolo[1,5-a]quinoxaline: Replacing the imidazole ring with pyrazole (as in pyrazolo[1,5-a]quinoxaline) shifts biological targets; these compounds act as TLR7 antagonists (IC50 = 8.2–10 µM) with alkyl chain length (4–5 carbons) enhancing activity .

Substituent Effects:

Compound Substituents Key Structural Features Biological Relevance
6,8-Dichloroimidazo[1,5-a]pyrazine Cl at 6,8 Electron-withdrawing, moderate steric bulk Potential kinase inhibition (inferred from analogs)
6,8-Dibromoimidazo[1,2-a]pyrazine Br at 6,8 Larger halogen, higher polarizability Limited biological data; used as synthetic intermediate
8-Amino-imidazo[1,5-a]pyrazine NH2 at 8 Hydrogen-bond donor BTK inhibition (reversible, IC50 < 0.1 µM) via hinge interactions
Pyrrolo[1,5-a]pyrazine derivatives Aromatic core + R1/R2 Hydrophobic/π-π interactions Eis enzyme inhibition (IC50 = 0.08 µM for compound2k*)
Pyrazolo[1,5-a]quinoxaline Alkyl chains (C4–C5) Hydrophobic interactions TLR7 antagonism (IC50 = 8.2–10 µM)

Key Observations:

  • Halogen Effects : Chloro groups (smaller, less polarizable than bromo) may enhance solubility and fit into hydrophobic pockets while maintaining aromatic π-π interactions critical for binding .
  • Substituent Position : Substituents at positions 6 and 8 on imidazo[1,5-a]pyrazine likely occupy sterically demanding regions of target proteins, as seen in Eis inhibitors where R2 groups fit into hydrophobic pockets .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Halogen Volume (ų) LogP (Predicted)
6,8-Dichloroimidazo[1,5-a]pyrazine C6H3Cl2N3 196.02 Cl: 22.7 1.8–2.5
6,8-Dibromoimidazo[1,2-a]pyrazine C6H3Br2N3 276.92 Br: 30.5 2.5–3.2
8-Amino-imidazo[1,5-a]pyrazine C6H6N4 134.14 N/A 0.5–1.2

Biological Activity

6,8-Dichloroimidazo[1,5-a]pyrazine is a heterocyclic compound characterized by a fused imidazole and pyrazine ring system, with chlorine substituents at the 6th and 8th positions. This unique structural arrangement contributes to its notable reactivity and potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6,8-Dichloroimidazo[1,5-a]pyrazine is C6_6H3_3Cl2_2N4_4. The presence of two chlorine atoms significantly influences its chemical reactivity and biological interactions. The compound's structure allows for various synthetic routes, typically involving cyclization reactions that yield the desired imidazo[1,5-a]pyrazine derivatives.

Biological Activity Overview

Research indicates that 6,8-Dichloroimidazo[1,5-a]pyrazine exhibits significant biological activity across multiple domains:

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent against various pathogens. It targets bacterial ATPases, inhibiting their function and reducing virulence in pathogens like Helicobacter pylori .
  • Phosphoinositide 3-Kinase (PI3K) Inhibition : It serves as a potential inhibitor of PI3Kδ, a key player in immune response regulation. Inhibiting this pathway can have therapeutic implications for treating PI3K-related disorders .
  • Anticancer Properties : Studies have shown that derivatives of imidazo[1,5-a]pyrazine can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity Against Helicobacter pylori

A study focused on the inhibition of H. pylori VirB11 ATPase revealed that 6,8-Dichloroimidazo[1,5-a]pyrazine derivatives could act as competitive inhibitors of ATP binding. The lead compound demonstrated an IC50 value of 7 µM, indicating strong inhibitory activity . This suggests potential applications in developing new treatments for gastric ulcers and related cancers.

PI3Kδ Inhibition

Research has highlighted the role of 6,8-Dichloroimidazo[1,5-a]pyrazine in modulating immune responses through PI3Kδ inhibition. The compound's ability to interfere with this signaling pathway can enhance anti-tumor immunity by breaking regulatory T-cell-mediated immune tolerance .

Structure-Activity Relationship (SAR)

The biological activity of 6,8-Dichloroimidazo[1,5-a]pyrazine is closely linked to its structural features. A comparative analysis with similar compounds reveals that:

Compound NameStructure CharacteristicsUnique Features
6,8-Dichloroimidazo[1,2-a]pyrazineSimilar imidazole-pyrazine structureDifferent nitrogen atom positioning
6-Chloroimidazo[1,5-a]pyrazineContains one chlorine atom at the 6th positionLess substituted compared to dichloro variant
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridineDifferent ring system but shares imidazole characterVarying biological activity due to different structure
8-Chloroimidazo[1,5-a]pyrazineChlorination at only one positionLess reactive due to fewer halogen substituents

The presence of two chlorine atoms enhances reactivity and interaction with specific molecular targets compared to its analogs. This dichlorination pattern not only influences chemical properties but also enhances potential applications in drug discovery .

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